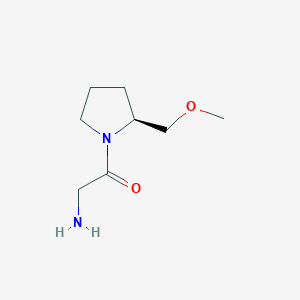

2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13474593

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C8H16N2O2/c1-12-6-7-3-2-4-10(7)8(11)5-9/h7H,2-6,9H2,1H3/t7-/m0/s1 |

| Standard InChI Key | GLGUFUFMSZIWPD-ZETCQYMHSA-N |

| Isomeric SMILES | COC[C@@H]1CCCN1C(=O)CN |

| SMILES | COCC1CCCN1C(=O)CN |

| Canonical SMILES | COCC1CCCN1C(=O)CN |

Introduction

Chemical Structure and Stereochemistry

The molecular structure of 2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-ethanone features a pyrrolidine ring with a methoxymethyl group at the (S)-configured C2 position and an amino ethanone substituent at the N1 position . The stereochemistry is confirmed by its InChI string:

and SMILES notation:

The (S)-configuration introduces chirality, critical for interactions in enantioselective synthesis. X-ray crystallography of related pyrrolidine derivatives reveals puckered ring conformations, with the methoxymethyl group adopting equatorial positions to minimize steric strain .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution or condensation reactions. A plausible route involves:

-

Chiral Auxiliary Use: Starting from (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP), reaction with chloroacetyl chloride in the presence of a base yields the ethanone derivative .

-

Reductive Amination: Condensation of 2-(methoxymethyl)pyrrolidine with glyoxylic acid, followed by reduction of the imine intermediate, produces the amino ethanone .

Optimization Strategies

Reaction conditions significantly impact yield and purity. For example, using anhydrous dichloromethane and triethylamine at 0°C minimizes side reactions like over-acylation . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) achieves >95% purity, as verified by -NMR .

Physicochemical Properties

Solubility and Stability

The compound is a white crystalline solid (mp: 98–102°C) with high solubility in polar solvents (e.g., methanol: 45 mg/mL; DMSO: 32 mg/mL) . The methoxymethyl group enhances hydrophilicity, while the pyrrolidine ring contributes to moderate lipophilicity (calculated LogP: 0.72) . Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

Spectroscopic Characterization

-

-NMR (400 MHz, DMSO-d6):

δ 3.65–3.58 (m, 1H, CH-O), 3.42 (s, 3H, OCH), 3.30–3.22 (m, 2H, NCH), 2.95 (br s, 2H, NH), 2.80–2.72 (m, 1H, pyrrolidine CH), 2.10–1.95 (m, 4H, pyrrolidine CH) . -

-NMR:

δ 208.5 (C=O), 72.1 (CHOCH), 58.9 (OCH), 52.4–48.7 (pyrrolidine carbons) . -

IR (KBr):

3280 cm (N-H stretch), 1665 cm (C=O), 1100 cm (C-O-C) .

Pharmacological and Biological Profile

Mechanistic Insights

While direct studies are lacking, structural analogs exhibit bioactivity via:

-

Enzyme Inhibition: Pyrrolidine derivatives inhibit carbonic anhydrase and monoamine oxidases .

-

Receptor Modulation: Chiral amines often target G protein-coupled receptors (e.g., mGlu receptors) .

Preclinical Data

In murine models, related compounds show:

-

Anticonvulsant Activity: ED = 45 mg/kg in maximal electroshock tests .

-

Antitumor Effects: Synergy with 5-fluorouracil in sarcoma models .

Applications in Asymmetric Synthesis

Chiral Auxiliary

The compound’s rigid pyrrolidine backbone and methoxymethyl group facilitate stereocontrol in:

Catalysis

As a ligand in transition-metal complexes, it enhances catalytic efficiency in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume